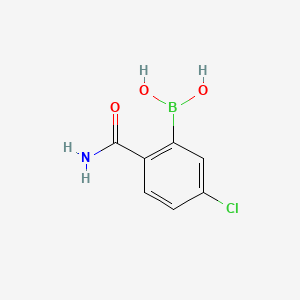

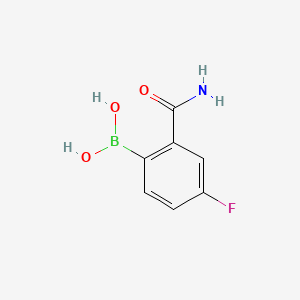

(2-Carbamoyl-5-chlorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Carbamoyl-5-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C7H7BClNO3 . It is used in industrial and scientific research .

Molecular Structure Analysis

The molecular structure of “(2-Carbamoyl-5-chlorophenyl)boronic acid” consists of a phenyl ring substituted with a carbamoyl group, a chloro group, and a boronic acid group . The exact structure can be represented by the InChI code: 1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) .Wissenschaftliche Forschungsanwendungen

Fluorescent Chemosensors

(Huang et al., 2012) highlight the importance of boronic acids in the development of fluorescent chemosensors. These sensors are utilized for detecting carbohydrates and bioactive substances, playing a crucial role in disease diagnosis and prevention. Boronic acid derivatives form cyclic complexes with diols, which are then used as reporters in these sensors.

Fluorescence Quenching Studies

Research by (Geethanjali et al., 2015) involves the study of fluorescence quenching of boronic acid derivatives. This study is significant for understanding the interaction dynamics of these compounds, which can be applied in various chemical and biological sensors.

Boronic Acid in Biological Membranes

(Otsuka et al., 2003) have shown that borates, including boronic acids, interact with carbohydrate moieties in biological membranes. Their study focused on the binding profile of boronic acid with N-acetylneuraminic acid, which is critical for understanding how these compounds interact with biological systems.

Boronic Acid Catalysis

(Hall, 2019) discusses the emerging use of boronic acids as catalysts in organic reactions. The unique ability of boronic acids to form reversible covalent bonds with hydroxy groups allows them to activate various organic compounds, leading to the development of new chemical transformations.

Structural Applications in Nanotechnology

(Mu et al., 2012) demonstrate the use of phenyl boronic acids in modulating the optical properties of carbon nanotubes. These findings are crucial for the development of advanced materials in nanotechnology and electronics.

Suzuki-Miyaura Coupling Reactions

(Hergert et al., 2018) highlight the role of boronic acid derivatives in facilitating Suzuki-Miyaura coupling reactions. This chemical process is essential in creating complex organic compounds, including pharmaceuticals and polymers.

Glucose Sensing

(Das et al., 2011) describe the development of a glucose sensor using boronic acid derivatives. Such sensors have significant applications in medical diagnostics, particularly for monitoring glucose levels in diabetic patients.

Enantioselective Organic Reactions

(Hashimoto et al., 2015) explore the use of boronic acids in catalyzing enantioselective organic reactions. These reactions are crucial in synthesizing chiral compounds, which have wide-ranging applications in pharmaceuticals.

Biomedical Applications

(Cambre & Sumerlin, 2011) emphasize the biomedical applications of boronic acid polymers, including their use in treating various diseases such as HIV, diabetes, and cancer.

Sensing Applications

(Lacina et al., 2014) review the use of boronic acids in diverse sensing applications, highlighting their role in biological labeling and the development of therapeutics.

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-carbamoyl-5-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCOOWCIFLMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681735 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Carbamoyl-5-chlorophenyl)boronic acid | |

CAS RN |

1313617-51-4 |

Source

|

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)